molecular formula C3H7Cl2N B11822384 3-Chloroprop-2-en-1-amine;hydrochloride

3-Chloroprop-2-en-1-amine;hydrochloride

Cat. No.: B11822384
M. Wt: 128.00 g/mol
InChI Key: RBJGWQYYFUCZDP-UHFFFAOYSA-N
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Description

3-Chloroprop-2-en-1-amine hydrochloride is an organochlorine compound featuring an allylic amine structure with a chlorine substituent on the β-carbon of a propenyl chain. Its molecular formula is C₃H₇Cl₂N, derived from the parent amine (C₃H₆ClN) combined with hydrochloric acid. The compound’s structure (CH₂=CHCl-CH₂NH₃⁺Cl⁻) confers reactivity at both the amine and chlorine moieties, making it valuable in pharmaceutical and polymer synthesis. Key identifiers include:

  • CAS No.: 757939-29-0 (base amine)
  • Molecular Weight: 128.00 g/mol (calculated for C₃H₇Cl₂N)
  • Purity: Typically ≥95% in commercial samples .

Properties

Molecular Formula

C3H7Cl2N

Molecular Weight

128.00 g/mol

IUPAC Name

3-chloroprop-2-en-1-amine;hydrochloride

InChI

InChI=1S/C3H6ClN.ClH/c4-2-1-3-5;/h1-2H,3,5H2;1H

InChI Key

RBJGWQYYFUCZDP-UHFFFAOYSA-N

Canonical SMILES

C(C=CCl)N.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloroprop-2-en-1-amine hydrochloride typically involves the allylation of amines with commercially available 1,3-dichloropropene isomers. The reaction is often catalyzed by iron, which facilitates the cross-coupling of Grignard reagents with stereochemically pure 3-chloroprop-2-en-1-amines .

Industrial Production Methods

Industrial production methods for 3-chloroprop-2-en-1-amine hydrochloride are not extensively documented. the general approach involves large-scale synthesis using similar allylation and cross-coupling reactions under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-chloroprop-2-en-1-amine hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.

    Addition Reactions: The double bond in the propene chain can participate in addition reactions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions or amines.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Addition Reactions: Catalysts like palladium or platinum are often used.

Major Products Formed

    Substitution Reactions: Products include various substituted amines.

    Oxidation Reactions: Products include aldehydes or carboxylic acids.

    Reduction Reactions: Products include reduced amines or alkanes.

    Addition Reactions: Products include saturated compounds.

Scientific Research Applications

3-chloroprop-2-en-1-amine hydrochloride is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-chloroprop-2-en-1-amine hydrochloride involves its interaction with specific molecular targets. The chlorine atom and the amine group can participate in various chemical reactions, influencing the compound’s reactivity and interaction with other molecules. The pathways involved include nucleophilic substitution and addition reactions, which are facilitated by the presence of the double bond in the propene chain .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The compound is compared below with hydrochlorides sharing analogous backbones or functional groups.

Table 1: Key Structural and Physicochemical Comparisons
Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Structural Features Applications References
3-Chloroprop-2-en-1-amine hydrochloride 757939-29-0 C₃H₇Cl₂N 128.00 Allylic Cl, primary amine hydrochloride Polymer crosslinking, drug intermediates
3-Chloro-N,N-dimethylpropan-1-amine hydrochloride 5407-04-5 C₅H₁₃Cl₂N 170.07 Tertiary amine, chlorinated propane chain Surfactants, ion-exchange resins
Cinnamylamine Hydrochloride 14320-94-0 C₉H₁₂ClN 169.65 Phenyl-substituted allylic amine Flavoring agents, bioactive molecules
Chlorprothixene Hydrochloride 6469-93-8 C₁₈H₁₉Cl₂NS 352.32 Tricyclic thioxanthene, tertiary amine Antipsychotic drug
1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride 25952-53-8 C₈H₁₈ClN₃ 191.70 Carbodiimide linker, tertiary amine Peptide coupling reagent
2-Chloro-N-ethylprop-2-en-1-amine 51114-21-7 C₅H₁₀ClN 119.59 Secondary amine, allylic Cl Organic synthesis intermediate

Key Differences and Implications

Reactivity: The allylic Cl in 3-chloroprop-2-en-1-amine hydrochloride facilitates nucleophilic substitution or elimination reactions, unlike saturated analogues like 3-chloro-N,N-dimethylpropan-1-amine hydrochloride . Carbodiimide derivatives (e.g., 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride) exhibit distinct reactivity in forming active esters for bioconjugation .

Biological Activity :

  • Chlorprothixene hydrochloride’s tricyclic structure enables dopamine receptor antagonism, absent in simpler allylic amines .
  • Cinnamylamine hydrochloride’s aromaticity enhances lipid solubility, affecting bioavailability compared to aliphatic counterparts .

Synthetic Utility :

  • Tertiary amines (e.g., 3-chloro-N,N-dimethylpropan-1-amine hydrochloride) are preferred for quaternary ammonium salt synthesis, while primary amines (e.g., 3-chloroprop-2-en-1-amine hydrochloride) serve as alkylating agents .

Notes on Data Consistency

  • Discrepancies in molecular weight (e.g., cites 231.68 g/mol for C₁₂H₁₄O₃) likely arise from database errors. The correct formula (C₃H₇Cl₂N) is corroborated by structural analogs .
  • Purity data (≥95%) align with commercial standards for fine chemicals .

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